Tert-butyl N-(2,3-diaminopropyl)carbamate
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Overview
Description
Carbamic acid, (2,3-diaminopropyl)-, 1,1-dimethylethyl ester (9CI) is a chemical compound with the molecular formula C8H19N3O2 and a molecular weight of 189.26 g/mol . This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Carbamic acid, (2,3-diaminopropyl)-, 1,1-dimethylethyl ester (9CI) typically involves the reaction of 2,3-diaminopropylamine with tert-butyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve maintaining the temperature at around 0-5°C to ensure the stability of the intermediate products .
Industrial Production Methods
In an industrial setting, the production of Carbamic acid, (2,3-diaminopropyl)-, 1,1-dimethylethyl ester (9CI) follows a similar synthetic route but on a larger scale. The process involves continuous flow chemistry techniques to ensure efficient and safe production. The use of micro-packed bed technology and metal catalysis can further enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, (2,3-diaminopropyl)-, 1,1-dimethylethyl ester (9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles like hydroxide ions (OH-) or amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
Carbamic acid, (2,3-diaminopropyl)-, 1,1-dimethylethyl ester (9CI) has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is utilized in the study of enzyme inhibition and protein modification.
Industry: The compound is used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Carbamic acid, (2,3-diaminopropyl)-, 1,1-dimethylethyl ester (9CI) involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can form covalent bonds with the active sites of enzymes, leading to inhibition of their activity. This interaction can affect various biochemical pathways, depending on the specific enzyme targeted .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl N-(2-aminocyclopropyl)carbamate
- tert-Butyl N-(azetidin-3-yl)carbamate
- tert-Butyl (2-amino-2-methylpropyl)carbamate
- Di-tert-butyl (2-aminopropane-1,3-diyl)dicarbamate
- tert-Butyl (3-aminopropyl)carbamate
Uniqueness
Carbamic acid, (2,3-diaminopropyl)-, 1,1-dimethylethyl ester (9CI) is unique due to its specific structure, which allows it to interact with a wide range of molecular targets. Its versatility in undergoing various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industrial production .
Properties
IUPAC Name |
tert-butyl N-(2,3-diaminopropyl)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19N3O2/c1-8(2,3)13-7(12)11-5-6(10)4-9/h6H,4-5,9-10H2,1-3H3,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVPSOVQERIPRMD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(CN)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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